molecular formula C6H4Cl2N4 B11898171 5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine

5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B11898171
M. Wt: 203.03 g/mol
InChI Key: JLQBKJYNOAHPBO-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of chlorine atoms at the 5th and 7th positions and a methyl group at the 2nd position on the triazolo[1,5-A]pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with hydrazine hydrate, followed by cyclization with formic acid or other suitable cyclizing agents. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 5th and 7th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Reduced derivatives with fewer chlorine atoms or additional hydrogen atoms.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through various methods involving the cyclization of appropriate precursors. For instance, the synthesis involves the reaction of substituted triazoles with halogenated pyrimidines, which yields the desired triazolopyrimidine derivatives. The characterization of these compounds typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of 5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine. Research focused on influenza A virus polymerase indicates that derivatives of this compound can disrupt critical protein-protein interactions within the viral machinery. For example, one study reported that hybrid compounds based on triazolo[1,5-A]pyrimidine showed significant activity against influenza by inhibiting the PA-PB1 interface of the viral RNA-dependent RNA polymerase (RdRP) .

Anticancer Activity

The compound also shows promise in cancer therapy. Structural modifications of triazolo[1,5-A]pyrimidines have been linked to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives designed with specific substituents exhibited apoptotic effects on human cancer cells such as breast and colon cancer lines . The mechanism often involves interference with cellular signaling pathways critical for tumor growth.

Agricultural Applications

In addition to its medicinal uses, this compound has been explored as a potential herbicide. The compound's structure allows it to act selectively against certain weed species while minimizing damage to crops. This selectivity is attributed to its ability to inhibit specific enzymatic pathways in target plants .

Case Studies and Research Findings

Study Focus Findings
Study on Influenza Virus Antiviral ActivityCompounds disrupted PA-PB1 interaction; showed effective inhibition in vitro.
Anticancer Evaluation CytotoxicityDerivatives demonstrated significant apoptotic effects on MCF-7 and HepG2 cell lines.
Herbicide Development Agricultural UseIdentified selective herbicidal activity against specific weeds; potential for agricultural applications.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
  • 5-Methyl triazolo pyrimidin-7-ol
  • 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene

Uniqueness

5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is unique due to the presence of two chlorine atoms and a methyl group, which confer distinct chemical properties and biological activities. These structural features differentiate it from other triazolopyrimidines and contribute to its specific interactions with molecular targets.

Biological Activity

5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C6H4Cl2N4
  • Molecular Weight : 203.03 g/mol
  • CAS Number : 1373519-64-2

The compound features a triazole ring fused to a pyrimidine structure with two chlorine atoms at the 5 and 7 positions and a methyl group at the 2 position. This unique substitution pattern is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cancer cell proliferation by affecting key signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway. Notably:

  • Mechanism of Action : The compound induces apoptosis and cell cycle arrest in various cancer cell lines. Studies have demonstrated its ability to inhibit kinases involved in cell signaling and proliferation.
  • Cell Lines Tested : Various cancer cell lines including MGC-803 (gastric cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) have been utilized to evaluate its efficacy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Its effects on bacterial pathogens have been evaluated through minimum inhibitory concentration (MIC) assays:

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

These results indicate that the compound possesses significant bactericidal properties against common pathogens.

Study on Anticancer Activity

A study published in ACS Omega explored the anticancer potential of various derivatives of triazolo-pyrimidines. The findings highlighted that this compound exhibited superior potency compared to other similar compounds due to its dual chlorine substitution which enhances its electronic properties conducive to biological activity .

Evaluation of Antimicrobial Efficacy

A separate investigation into the antimicrobial properties of triazolo derivatives demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating infections resistant to conventional antibiotics .

Comparative Analysis with Related Compounds

The uniqueness of this compound can be illustrated through a comparison with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidineMethyl group at position 5Anticancer activity; targets similar pathways
5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidineChlorine at position 5; methyl at position 7Antimicrobial properties; less potent than dichloro variant
7-Oxo-[1,2,4]triazolo[1,5-a]pyrimidineOxo group at position 7Exhibits anti-inflammatory effects
5-Fluoro-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidineFluorine substitution at position 5Enhanced selectivity for certain cancer types

This table illustrates how the specific substitution pattern of this compound contributes to its enhanced biological efficacy compared to other derivatives.

Properties

Molecular Formula

C6H4Cl2N4

Molecular Weight

203.03 g/mol

IUPAC Name

5,7-dichloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H4Cl2N4/c1-3-9-6-10-4(7)2-5(8)12(6)11-3/h2H,1H3

InChI Key

JLQBKJYNOAHPBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=N1)Cl)Cl

Origin of Product

United States

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